molecular formula C17H17NO2 B107570 Memotine CAS No. 18429-69-1

Memotine

Cat. No.: B107570
CAS No.: 18429-69-1
M. Wt: 267.32 g/mol
InChI Key: NOCSCLPQKGWLDB-UHFFFAOYSA-N
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Description

Memantine is a medication primarily used to treat moderate-to-severe Alzheimer’s disease. It is a non-competitive moderate-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in neuronal plasticity and memory function. Memantine helps to alleviate symptoms of Alzheimer’s disease by modulating the effects of glutamate, a neurotransmitter involved in learning and memory .

Preparation Methods

Synthetic Routes and Reaction Conditions: Memantine can be synthesized through several methods. One common method involves the reaction of 1-bromo-3,5-dimethyladamantane with ammonia, followed by hydrogenation to yield memantine. Another method involves the reaction of 1-amino-3,5-dimethyladamantane with formaldehyde and formic acid .

Industrial Production Methods: Industrial production of memantine typically involves the hydrogenation of 1-bromo-3,5-dimethyladamantane in the presence of a palladium catalyst. This method is preferred due to its high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Memantine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Memantine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of adamantane derivatives.

    Biology: Investigated for its neuroprotective properties and its role in modulating neurotransmitter systems.

    Medicine: Primarily used to treat Alzheimer’s disease, but also explored for potential use in treating other neurodegenerative disorders such as Parkinson’s disease and multiple sclerosis.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in drug testing .

Mechanism of Action

Memantine exerts its effects by blocking NMDA receptor-operated ion channels, thereby reducing the excitotoxic effects of glutamate. This helps to protect neurons from damage and improve cognitive function in patients with Alzheimer’s disease. Memantine selectively blocks the pathological activation of NMDA receptors while allowing normal synaptic transmission to occur .

Comparison with Similar Compounds

    Amantadine: Used to treat Parkinson’s disease and influenza.

    Rimantadine: An antiviral drug used to treat influenza.

    Tromantadine: Another antiviral agent.

    Adapalene: Used in the treatment of acne vulgaris.

    Saxagliptin and Vildagliptin: Antidiabetic agents

Comparison: Memantine is unique among these compounds due to its specific action on NMDA receptors, which makes it particularly effective in treating Alzheimer’s disease. While other compounds like amantadine and rimantadine also have neuroprotective properties, they are primarily used for different indications such as Parkinson’s disease and influenza .

Properties

IUPAC Name

1-[(4-methoxyphenoxy)methyl]-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-19-14-6-8-15(9-7-14)20-12-17-16-5-3-2-4-13(16)10-11-18-17/h2-9H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCSCLPQKGWLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171551
Record name Memotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18429-69-1
Record name Memotine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018429691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Memotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEMOTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42BHH3WP14
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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